Cas no 936618-92-7 (3-Fluorophenylboronic acid pinacol ester)

3-Fluorophenylboronic acid pinacol ester structure
936618-92-7 structure
Product Name:3-Fluorophenylboronic acid pinacol ester
Numero CAS:936618-92-7
MF:C12H16BFO2
MW:222.063647270203
MDL:MFCD18375236
CID:1056272
PubChem ID:57193946
Update Time:2024-10-26

3-Fluorophenylboronic acid pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Fluorophenylboronic Acid Pinacol Ester
    • AMTB616
    • VWBPPYBBVMPZOZ-UHFFFAOYSA-N
    • 1,3,2-Dioxaborolane, 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-
    • 3-FluorophenylboronicAcidPinacolEster
    • SY007221
    • AK142328
    • (3-FLUOROPHENYL)BORONIC ACID PINACOL ESTER
    • 2-(3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 3-Fluorophenylboronic acid pinacol ester
    • MDL: MFCD18375236
    • Inchi: 1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3
    • Chiave InChI: VWBPPYBBVMPZOZ-UHFFFAOYSA-N
    • Sorrisi: FC1C=C(B2OC(C)(C)C(C)(C)O2)C=CC=1

Proprietà calcolate

  • Massa esatta: 222.12300
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 252
  • Superficie polare topologica: 18.5

Proprietà sperimentali

  • PSA: 18.46000
  • LogP: 2.12490

3-Fluorophenylboronic acid pinacol ester Informazioni sulla sicurezza

3-Fluorophenylboronic acid pinacol ester Dati doganali

  • CODICE SA:2931900090
  • Dati doganali:

    Codice doganale cinese:

    2931900090

    Panoramica:

    293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

    Riassunto:

    2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

3-Fluorophenylboronic acid pinacol ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F188404-1g
3-Fluorophenylboronic acid pinacol ester
936618-92-7 97%
1g
¥70.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F188404-5g
3-Fluorophenylboronic acid pinacol ester
936618-92-7 97%
5g
¥276.90 2023-09-02
Chemenu
CM134672-5g
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
936618-92-7 95+%
5g
$88 2021-08-05
Chemenu
CM134672-10g
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
936618-92-7 95+%
10g
$148 2021-08-05
Chemenu
CM134672-25g
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
936618-92-7 95+%
25g
$292 2021-08-05
ChemScence
CS-0130328-5g
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
936618-92-7 ≥97.0%
5g
$58.0 2022-04-26
ChemScence
CS-0130328-10g
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
936618-92-7 ≥97.0%
10g
$101.0 2022-04-26
ChemScence
CS-0130328-25g
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
936618-92-7 ≥97.0%
25g
$221.0 2022-04-26
Matrix Scientific
102292-500mg
3-Fluorophenylboronic acid pinacol ester, >95%
936618-92-7 >95%
500mg
$62.00 2023-09-10
Matrix Scientific
102292-1g
3-Fluorophenylboronic acid pinacol ester, >95%
936618-92-7 >95%
1g
$83.00 2023-09-10

3-Fluorophenylboronic acid pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium tert-butoxide Catalysts: Diethylzinc Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, rt
1.2 rt → 75 °C; 24 h, 75 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Design, Generation, and Synthetic Application of Borylzincate: Borylation of Aryl Halides and Borylzincation of Benzynes/Terminal Alkyne
Nagashima, Yuki; Takita, Ryo; Yoshida, Kengo; Hirano, Keiichi; Uchiyama, Masanobu, Journal of the American Chemical Society, 2013, 135(50), 18730-18733

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ;  48 h
Riferimento
Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds
Jin, Shengfei; Dang, Hang. T.; Haug, Graham C.; He, Ru; Nguyen, Viet D.; et al, Journal of the American Chemical Society, 2020, 142(3), 1603-1613

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium oxalate ,  Tripotassium phosphate Catalysts: 4-Cyanopyridine ,  2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Unveiling Extreme Photoreduction Potentials of Donor-Acceptor Cyanoarenes to Access Aryl Radicals from Aryl Chlorides
Xu, Jinhui ; Cao, Jilei; Wu, Xiangyang; Wang, Han; Yang, Xiaona; et al, Journal of the American Chemical Society, 2021, 143(33), 13266-13273

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Riferimento
Iron-Catalyzed Borylation of Arenediazonium Salts to Give Access to Arylboron Derivatives via Aryl(amino)boranes at Room Temperature
Marciasini, Ludovic D.; Richy, Nicolas; Vaultier, Michel; Pucheault, Mathieu, Advanced Synthesis & Catalysis, 2013, 355(6), 1083-1088

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  17 h, 100 °C
Riferimento
Effect of conjugated small molecular electrolytes based on carbazole with N and F atoms for the automatic formation of electron transport layer in polymer solar cell
Kim, Juae; Kim, Yong Ryun; Kim, Minji; Yoon, Chang Jae; Piao, Junying; et al, Synthetic Metals, 2021, 275,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile
Riferimento
Direct synthesis of arylboronic pinacol esters from arylamines
Qiu, Di; Zhang, Yan; Wang, Jianbo, Organic Chemistry Frontiers, 2014, 1(4), 422-425

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  2 h, 80 °C
Riferimento
Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transformation
Qiu, Di; Jin, Liang; Zheng, Zhitong; Meng, He; Mo, Fanyang; et al, Journal of Organic Chemistry, 2013, 78(5), 1923-1933

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Riferimento
Group 4 Post-Metallocenes Supported by [OCH2N,C(σ-aryl)] Auxiliaries Bearing a Seven-Membered Metallacycle: Synthesis, Characterization, and Catalysts for Olefin Polymerization
Liu, Cham-Chuen; Liu, Qian; Yiu, Shek-Man; Chan, Michael C. W., Organometallics, 2019, 38(15), 2963-2971

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Cesium fluoride Catalysts: Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel ,  1960399-43-2 Solvents: Mesitylene ;  6 h, 25 °C
Riferimento
Selective Photocatalytic C-F Borylation of Polyfluoroarenes by Rh/Ni Dual Catalysis Providing Valuable Fluorinated Arylboronate Esters
Tian, Ya-Ming; et al, Journal of the American Chemical Society, 2018, 140(50), 17612-17623

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium oxalate ,  4-Cyanopyridine ,  Tripotassium phosphate Catalysts: 2,4,5-Tri-9H-carbazol-9-yl-6-(ethylphenylamino)-1,3-benzenedicarbonitrile Solvents: Acetonitrile ;  24 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water
Riferimento
Unveiling extreme photoreduction potentials of donor-acceptor cyanoarenes to access aryl radicals from aryl chlorides
Xu, Jinhui; Cao, Jilei; Wu, Xiangyang; Wang, Han; Yang, Xiaona; et al, ChemRxiv, 2021, 1, 1-7

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Pyridine ,  Cesium fluoride Solvents: Dimethyl sulfoxide ;  rt → 105 °C; 2 h, 105 °C
Riferimento
Radical Metal-Free Borylation of Aryl Iodides
Pinet, Sandra; Liautard, Virginie; Debiais, Megane; Pucheault, Mathieu, Synthesis, 2017, 49(21), 4759-4768

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt → 45 °C
1.2 Solvents: Tetrahydrofuran ;  45 °C; 5 h, 45 °C
1.3 Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 - 5 °C; 5 °C → rt; 2 h, rt
1.4 Reagents: Sodium chloride Solvents: Water
Riferimento
Novel boronizing reagent pinacolyl dimethylamino-borate, and the preparation method and application thereof
, China, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Riferimento
New process for preparing arylboranes, arylboronates and MIDA-borates by arylation of organoboron compounds with aryldiazonium salts
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Ferrocene Solvents: Acetonitrile ;  2.5 h, rt
1.2 Reagents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Riferimento
New process for preparing arylboranes by arylation of organoboron compounds
, European Patent Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Bis(dimethylamino)methane Solvents: Acetone ,  Acetonitrile ,  Water ;  15 min, -5 °C
Riferimento
Efficient metal-free photochemical borylation of aryl halides under batch and continuous-flow conditions
Chen, Kai; Zhang, Shuai; He, Pei; Li, Pengfei, Chemical Science, 2016, 7(6), 3676-3680

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: N,N-Bis(1-methylethyl)boranamine Catalysts: Titanocene dichloride Solvents: Acetonitrile ;  2 h, rt
1.2 Solvents: Methanol ;  0 °C; 1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Riferimento
Borylation using group IV metallocene under mild conditions
Marciasini, Ludovic D.; Vaultier, Michel; Pucheault, Mathieu, Tetrahedron Letters, 2014, 55(10), 1702-1705

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Acetone ,  Water ;  12 h, rt
Riferimento
Redox-Neutral Borylation of Aryl Sulfonium Salts via C-S Activation Enabled by Light
Huang, Chen; Feng, Jie ; Ma, Rui; Fang, Shuaishuai; Lu, Tao; et al, Organic Letters, 2019, 21(23), 9688-9692

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro[rel-(3aR,9aS)-1,3,3a,4,9,9a-hexahydro-1,3-bis(1-methylethyl)-4,9[1′,2′]-b… Solvents: tert-Butyl methyl ether ;  25 °C; 4 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
A Bicyclic N-Heterocyclic Carbene as a Bulky but Accessible Ligand: Application to the Copper-Catalyzed Borylations of Aryl Halides
Ando, Shin; Matsunaga, Hirofumi; Ishizuka, Tadao, Journal of Organic Chemistry, 2015, 80(19), 9671-9681

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate ,  Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: 1,4-Dioxane ;  24 h, 60 °C
Riferimento
Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium Activation
Liu, Xiaojie; Xu, Biping; Su, Weiping, ACS Catalysis, 2022, 12(15), 8904-8910

Metodo di produzione 20

Condizioni di reazione
1.1 Catalysts: Tetramethylammonium fluoride ,  Bis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene]nickel Solvents: Methylcyclopentane ;  15 h, 80 °C
Riferimento
Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C-F Bond Cleavage
Zhou, Jing; Kuntze-Fechner, Maximilian W.; Bertermann, Rudiger; Paul, Ursula S. D.; Berthel, Johannes H. J.; et al, Journal of the American Chemical Society, 2016, 138(16), 5250-5253

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Silver phosphate Catalysts: Palladium chloride ,  X-Phos Solvents: Acetonitrile ;  17 h, 80 °C
Riferimento
Synthesis of arylboronates via the Pd-catalyzed desulfitative coupling reaction of sodium arylsulfinates with bis(pinacolato)diboron
Qiu, Di; Li, Songyi; Yue, Guanglu; Mao, Jinshan; Xu, Bei; et al, Tetrahedron Letters, 2021, 85,

3-Fluorophenylboronic acid pinacol ester Raw materials

3-Fluorophenylboronic acid pinacol ester Preparation Products

3-Fluorophenylboronic acid pinacol ester Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
Numero d'ordine:A859695
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 08:19
Prezzo ($):204.0
Email:sales@amadischem.com

3-Fluorophenylboronic acid pinacol ester Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:936618-92-7)3-Fluorophenylboronic acid pinacol ester
A859695
Purezza:99%
Quantità:100g
Prezzo ($):204.0
Email